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Introduction

The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a key
regulator of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum
immunity that develops after an initial pathogen attack. NPR1 plays a crucial role in the salicylic
acid (SA) signaling pathway, which is central to plant defense against biotrophic and
hemibiotrophic pathogens.[1][2] Upon pathogen infection and subsequent SA accumulation,
NPRL1 translocates from the cytoplasm to the nucleus, where it interacts with TGA transcription
factors to activate the expression of a large number of defense-related genes, including the
Pathogenesis-Related (PR) genes.[2][3]

Given its central role in plant immunity, the analysis of NPR1 gene expression is critical for
understanding plant-pathogen interactions, screening for disease-resistant crop varieties, and
for the development of novel plant protection strategies. Quantitative real-time PCR (qPCR) is
a highly sensitive and specific method for quantifying gene expression levels, making it an ideal
tool for studying NPR1 regulation.
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These application notes provide detailed protocols for the analysis of NPR1 gene expression in
the model plant Arabidopsis thaliana using gPCR, from sample collection to data analysis and
interpretation.

NPR1 Signaling Pathway

The NPR1 signaling pathway is a complex network of protein-protein interactions and
transcriptional regulation. A simplified representation of the core pathway is illustrated below. In
the absence of a pathogen, NPRL1 exists as an oligomer in the cytoplasm.[3] Following
pathogen recognition, salicylic acid (SA) levels increase, leading to a change in the cellular
redox state. This change triggers the reduction of disulfide bonds in the NPR1 oligomer,
releasing NPR1 monomers.[3] The NPR1 monomers then translocate to the nucleus, where
they interact with TGA transcription factors. This complex binds to the promoters of defense-
related genes, such as PR1, activating their transcription and leading to an immune response.

[2][3]
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Caption: Simplified diagram of the NPR1 signaling pathway in plant immunity.

Experimental Workflow for NPR1 Expression
Analysis
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The overall workflow for analyzing NPR1 gene expression using qPCR involves several key
steps, from experimental design and sample collection to data analysis and interpretation. A

graphical representation of this workflow is provided below.
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Caption: Overview of the experimental workflow for NPR1 gene expression analysis.
Experimental Protocols

Total RNA Extraction from Arabidopsis thaliana Leaf
Tissue using TRIzol Reagent
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This protocol is adapted for the extraction of high-quality total RNA from Arabidopsis thaliana
leaf tissue.

Materials:

Arabidopsis thaliana leaf tissue (100 mg)

e TRIzol Reagent

e Chloroform

 |sopropanol

e 75% Ethanol (in RNase-free water)

* RNase-free water

e Liquid nitrogen

e Mortar and pestle (pre-chilled)

¢ Microcentrifuge tubes (1.5 mL, RNase-free)

e Microcentrifuge (refrigerated)

o Pipettes and RNase-free filter tips

Procedure:

e Sample Homogenization:

o Immediately freeze collected leaf tissue in liquid nitrogen to prevent RNA degradation.
o Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
o Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

e Lysis:
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o Add 1 mL of TRIzol Reagent to the tube containing the ground tissue.

o Vortex vigorously for 15-30 seconds to homogenize the sample completely.

o Incubate at room temperature for 5 minutes.

e Phase Separation:

[¢]

Add 200 pL of chloroform to the tube.

[¢]

Shake the tube vigorously by hand for 15 seconds.

[e]

Incubate at room temperature for 2-3 minutes.

o

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into
three phases: a lower red phenol-chloroform phase, a white interphase, and a colorless
upper aqueous phase containing the RNA.

* RNA Precipitation:

o Carefully transfer the upper agueous phase to a new 1.5 mL microcentrifuge tube. Avoid
disturbing the interphase and the lower phenol phase.

o Add 500 pL of isopropanol to the aqueous phase.
o Mix gently by inverting the tube several times.
o Incubate at room temperature for 10 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the
bottom of the tube.

 RNA Wash:
o Carefully decant the supernatant.
o Wash the RNA pellet by adding 1 mL of 75% ethanol.

o Vortex briefly to dislodge the pellet.
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o Centrifuge at 7,500 x g for 5 minutes at 4°C.

o Carefully decant the ethanol wash.

¢ RNA Solubilization:

o Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to
dissolve.

o Resuspend the RNA pellet in 20-50 pL of RNase-free water by pipetting up and down.
o Incubate at 55-60°C for 10-15 minutes to aid in dissolution.
e RNA Quantification and Quality Control:

o Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
An A260/A280 ratio of ~2.0 is indicative of pure RNA.

o Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal
RNA (rRNA) bands (28S and 18S) should be visible.

o Store the RNA at -80°C for long-term storage.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total
RNA using a high-capacity cDNA reverse transcription Kit.

Materials:

Total RNA (up to 2 pg)

High-Capacity cDNA Reverse Transcription Kit (containing 10X RT Buffer, 10X RT Random
Primers, 25X dNTP Mix, MultiScribe™ Reverse Transcriptase, and RNase Inhibitor)

RNase-free water

PCR tubes or 96-well plate
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e Thermal cycler
Procedure:
o Prepare the Reverse Transcription Master Mix:

o On ice, prepare a master mix for the desired number of reactions. For a single 20 pL
reaction, combine the following reagents in a microcentrifuge tube:

Reagent Volume per Reaction
10X RT Buffer 2.0 uL

25X dNTP Mix (100 mM) 0.8 uL

10X RT Random Primers 2.0 uL

MultiScribe™ Reverse Transcriptase 1.0 yL

RNase Inhibitor 1.0 yL

Nuclease-free Water 3.2uL

Total Master Mix Volume 10.0 L

o Prepare the Reverse Transcription Reaction:
o Add 10 pL of the master mix to each PCR tube or well of a 96-well plate.

o Add up to 2 ug of total RNA to each tube/well. Adjust the volume with nuclease-free water
to a final volume of 10 pL.

o The final reaction volume will be 20 pL.

o Perform Reverse Transcription:

[¢]

Gently mix the reactions by pipetting up and down.

[¢]

Briefly centrifuge the tubes/plate to collect the contents at the bottom.

o

Place the reactions in a thermal cycler and run the following program:
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Step Temperature Time
Annealing 25°C 10 minutes
Extension 37°C 120 minutes
Inactivation 85°C 5 minutes
Hold 4°C )

e Store cDNA:

o The synthesized cDNA can be used immediately for gPCR or stored at -20°C.

Quantitative Real-Time PCR (qPCR)

This protocol outlines the setup of a qPCR reaction for the quantification of NPR1 gene

expression using SYBR Green-based detection.
Materials:
o cDNA template (diluted 1:10)

e 2X SYBR Green gPCR Master Mix

o Forward and Reverse Primers for NPR1 and a reference gene (10 uM each)

¢ Nuclease-free water

e (PCR plate and optical seals

e Real-time PCR instrument

Validated gPCR Primers for Arabidopsis thaliana NPR1.:
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Gene Primer Name Sequence (5' to 3') Amplicon Size (bp)
CGTTGAGGACCGAA
NPR1 (At1g64280) NPR1-F 150
GTTGTC

TCTTGTTGTCGTCC

NPR1-R
TCCGAT

ACTIN2 (At3g18780) - GGTAACATTGTGCT
ACT2-F 109

Reference CAGTGGTGG
AACGACCTTAATCTT

ACT2-R
CATGCTGC

UBQ10 (At4g05320) - GGCCTTGTATAATCC
UBQ10-F 101

Reference CTGATGAATAAG
AAAGAGATAACAGG

UBQ10-R
AACGGAAACATAGT

Procedure:

e Prepare the gPCR Reaction Mix:

o On ice, prepare a master mix for the desired number of reactions (including no-template

controls). For a single 20 L reaction, combine the following:

Reagent Volume per Reaction
2X SYBR Green gPCR Master Mix 10.0 L
Forward Primer (10 uM) 0.5 L
Reverse Primer (10 uM) 0.5 uL
Nuclease-free Water 4.0 uL
Total Master Mix Volume 15.0 uL
e Set up the gPCR Plate:
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[e]

Aliquot 15 pL of the gPCR master mix into each well of the gPCR plate.

o

Add 5 pL of diluted cDNA template to the appropriate wells.

[¢]

For the no-template control (NTC), add 5 pL of nuclease-free water instead of cDNA.

o

Seal the plate with an optical seal.

e Run the gPCR:

o Briefly centrifuge the plate to collect the contents at the bottom and remove any air
bubbles.

o Place the plate in the real-time PCR instrument.

o Set up the thermal cycling program as follows (this may need optimization depending on
the instrument and master mix):

Step Temperature Time Cycles
Initial Denaturation 95°C 10 minutes 1
Denaturation 95°C 15 seconds 40
Annealing/Extension 60°C 60 seconds

Melt Curve Analysis (Refer to Instrument 1

guidelines)

Data Presentation and Analysis

The relative quantification of NPR1 gene expression can be calculated using the delta-delta Ct
(AACt) method. This method normalizes the expression of the target gene (NPR1) to an
internal control (reference gene) and compares the target gene expression in a treated sample
to an untreated (control) sample.

Data Analysis Steps:
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o Calculate the average Cq (quantification cycle) value for each sample and gene from the
technical replicates.

o Calculate the delta Ct (ACt) for each sample: ACt = Average Cq (Target Gene) - Average Cq
(Reference Gene)

o Calculate the delta-delta Ct (AACt) for each treated sample: AACt = ACt (Treated Sample) -
ACt (Control Sample)

» Calculate the fold change in gene expression: Fold Change = 2-AACt

Data Presentation Table

The quantitative data should be summarized in a clear and structured table for easy

comparison.
Fold
Treatment Gene Average Cq ACt AACt Change (2-
AACY)
Control NPR1 25.3 3.1 0 1.0
ACTIN2 22.2
Pathogen-
NPR1 231 1.0 -2.1 4.3
Infected
ACTIN2 221
SA-Treated NPR1 225 0.4 -2.7 6.5
ACTINZ2 221

Note: The values in this table are for illustrative purposes only.

By following these detailed protocols and data analysis guidelines, researchers can obtain
reliable and reproducible data on NPR1 gene expression, contributing to a deeper
understanding of plant immunity and facilitating the development of innovative solutions for
crop protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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